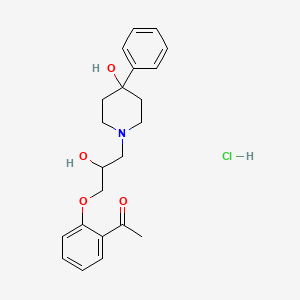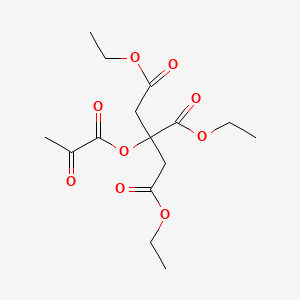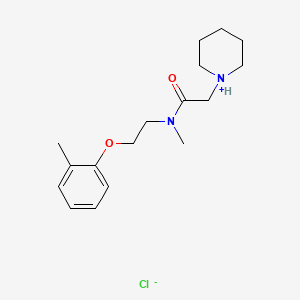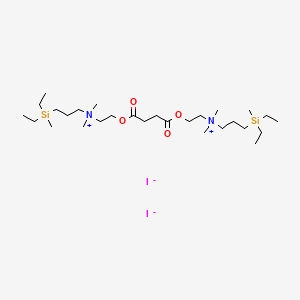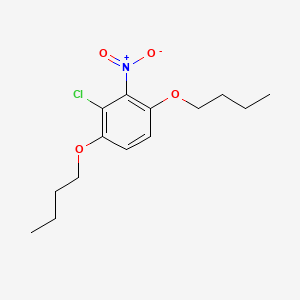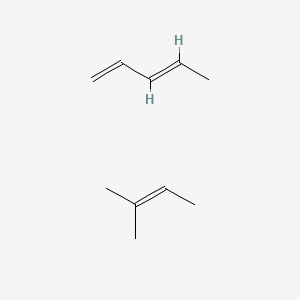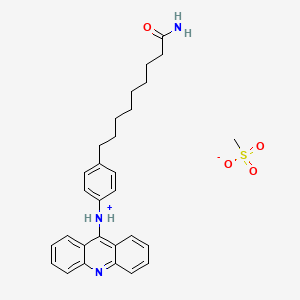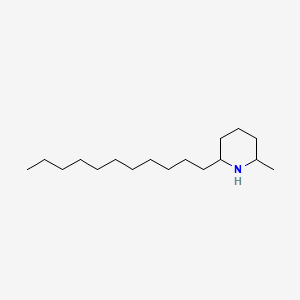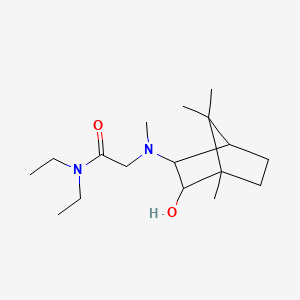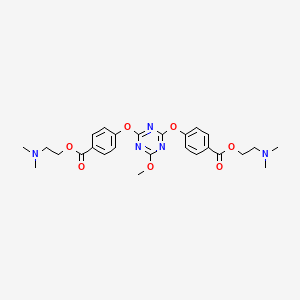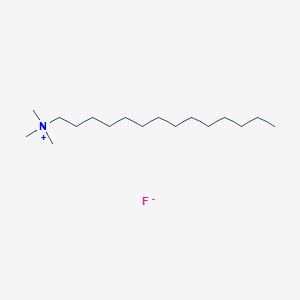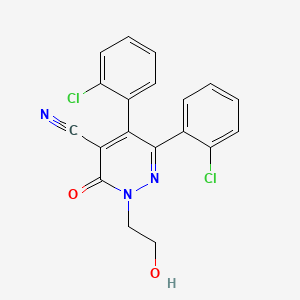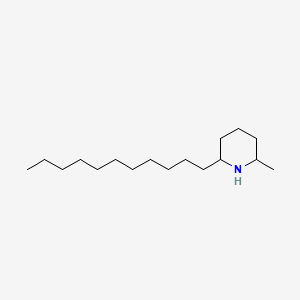
Piperidine, 2-methyl-6-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-undecylpiperidine is an organic compound with the molecular formula C₁₇H₃₅N. It is a piperidine derivative, characterized by a piperidine ring substituted with a methyl group at the second position and an undecyl group at the sixth position. This compound is known for its presence in the venom of certain ant species, particularly the red imported fire ant, Solenopsis invicta, where it is referred to as solenopsin A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-undecylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is commercially available.
Alkylation: The piperidine undergoes alkylation at the sixth position using an undecyl halide (e.g., undecyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Methylation: The resulting 6-undecylpiperidine is then methylated at the second position using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 2-methyl-6-undecylpiperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-undecylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, strong bases or acids.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted piperidines with different functional groups.
Scientific Research Applications
2-Methyl-6-undecylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its anti-tumor properties and its ability to modulate immune responses.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methyl-6-undecylpiperidine involves its interaction with specific molecular targets and pathways:
Pheromone Activity: In fire ants, the compound acts as a pheromone, signaling reproductive status and influencing social behavior within the colony.
Anti-Tumor Effects: The compound has been shown to induce apoptosis and inhibit the proliferation of tumor cells by modulating various signaling pathways.
Immune Modulation: It can influence immune responses by promoting the release of histamine and vasoactive amines from mast cells, leading to inflammation and other immune reactions.
Comparison with Similar Compounds
2-Methyl-6-undecylpiperidine can be compared with other similar piperidine derivatives:
2-Methyl-6-dodecylpiperidine: Similar structure but with a dodecyl group instead of an undecyl group. It has different physical and chemical properties.
2-Methyl-6-octylpiperidine: Contains an octyl group, leading to variations in its biological activity and applications.
2-Methyl-6-hexylpiperidine: With a hexyl group, this compound exhibits distinct reactivity and uses compared to 2-methyl-6-undecylpiperidine.
The uniqueness of 2-methyl-6-undecylpiperidine lies in its specific alkyl chain length, which influences its biological activity and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
92619-72-2 |
|---|---|
Molecular Formula |
C17H35N |
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3 |
InChI Key |
AYJGABFBAYKWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
